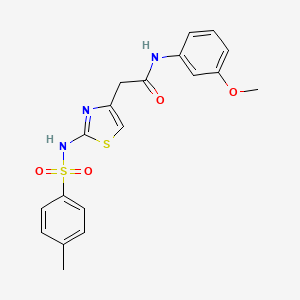

N-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-13-6-8-17(9-7-13)28(24,25)22-19-21-15(12-27-19)11-18(23)20-14-4-3-5-16(10-14)26-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFDZOKDYFZZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazolecarboxamides. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a sulfonamide group, which are critical for its biological activity. The presence of the methoxy group on the phenyl side chain enhances its pharmacological properties.

Molecular Formula

- C : 18

- H : 18

- N : 2

- O : 2

- S : 3

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thiourea under basic conditions.

- Introduction of the Sulfonamide Group : The thiazole derivative is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

- Acetamide Formation : The final step involves acetamide formation through standard amide coupling reactions.

Biological Activity

This compound has demonstrated various biological activities:

Anticancer Properties

Research indicates that compounds within the thiazolecarboxamide class exhibit significant anticancer effects. In vitro studies have shown that this compound can inhibit cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The sulfonamide moiety contributes to anti-inflammatory activity by modulating inflammatory pathways. Studies have indicated that this compound can reduce pro-inflammatory cytokine production in activated macrophages.

The mechanism through which this compound exerts its effects involves:

- Interaction with Enzymatic Targets : The sulfonamide group forms hydrogen bonds with active sites on enzymes, while the thiazole ring engages in π-π stacking interactions with aromatic residues.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and inflammation, including the NF-kB and MAPK pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

In Vitro Anticancer Study :

- A study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.

-

Anti-inflammatory Activity :

- In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylthiazole-5-carboxylic acid | Thiazole ring with carboxylic acid | Moderate anti-inflammatory | Lacks sulfonamide group |

| 2-Amino-4-(methylsulfonyl)thiazole | Amino group on thiazole | Antimicrobial activity | Different substituent pattern |

| 5-Methoxy-N-(phenyl)thiazole-2-carboxamide | Methoxy-substituted phenyl group | Anticancer properties | Simpler structure without sulfonamide |

This table illustrates how this compound stands out due to its complex structure and diverse biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares structural motifs with several analogs, differing primarily in substituents on the thiazole ring, aryl groups, and sulfonamide moieties. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Research Findings

Role of the Sulfonamido Group

The 4-methylphenylsulfonamido group in the target compound enhances hydrogen-bonding interactions with biological targets, such as ATP-binding pockets in kinases, compared to simpler acetamides lacking this moiety (e.g., N-(4-phenyl-2-thiazolyl)acetamide) . highlights that sulfonamido-containing derivatives exhibit improved inhibition of CDK9 (cyclin-dependent kinase 9), a therapeutic target in cancer, due to stronger binding to the kinase domain .

Impact of Aryl Substituents

- Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group in the target compound provides electron-donating effects, improving solubility in polar solvents compared to electron-withdrawing substituents like chlorine or bromine (e.g., CAS 922101-23-3 and compounds). However, methoxy groups may reduce metabolic stability due to susceptibility to oxidative demethylation .

Thiazole vs. Heterocyclic Cores

- Thiazole vs. Oxazole/Imidazole : Compounds with oxazole cores () exhibit distinct electronic properties due to reduced aromaticity compared to thiazole, leading to weaker π-π stacking interactions in enzyme pockets .

- Quinazolinone Derivatives: highlights that quinazolinone-based acetamides (e.g., compound 5) show potent activity against tyrosine kinases but lack the sulfonamido group, resulting in different selectivity profiles compared to the target compound .

Pharmacokinetic and Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (~417.5) is optimized for bioavailability, unlike bulkier analogs like compound 4 in (tetradecyl chain, MW ~500), which may suffer from poor membrane permeability .

- Crystal Packing : reveals that dichlorophenyl-substituted acetamides form hydrogen-bonded dimers, influencing crystallinity and dissolution rates. The target’s methoxyphenyl group may reduce crystal lattice stability, enhancing solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing the thiazole core in N-(3-methoxyphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide?

- The thiazole ring is typically synthesized via cyclization of α-haloacetamide derivatives with thiourea or thioamides under basic conditions. For example, demonstrates the use of triethylamine as a base to facilitate nucleophilic substitution at the 2-position of the thiazole, achieving a 79% yield. Key steps include:

- Reacting 2-chloroacetamide intermediates with exo-2-aminonorbornane.

- Purification via column chromatography or recrystallization.

- Characterization by to confirm substitution patterns (e.g., δ 11.83 ppm for sulfonamide NH protons) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Multi-spectral analysis is critical:

- : Identify methoxy (δ ~3.2–3.8 ppm), sulfonamide (δ ~7.3–7.5 ppm), and acetamide protons (δ ~2.1 ppm) .

- IR spectroscopy: Confirm sulfonamide S=O stretches (~1350–1150 cm) and amide C=O (~1650 cm) .

- Mass spectrometry: Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the thiazole-acetamide scaffold .

Advanced Research Questions

Q. What strategies enhance selectivity for kinase targets (e.g., CDK9) in derivatives of this compound?

- Structure-activity relationship (SAR) studies suggest:

- The 4-methylphenylsulfonamido group is critical for binding to CDK9’s hydrophobic pocket.

- Modifying the 3-methoxyphenyl group with electron-withdrawing substituents (e.g., Cl, F) improves selectivity over CDK2 (e.g., IC < 50 nM) .

- Molecular docking (e.g., using AutoDock Vina) can predict binding modes and guide substitutions to avoid off-target interactions .

Q. How do crystallographic studies resolve conflicting data on intermolecular interactions in sulfonamide-thiazole derivatives?

- Single-crystal X-ray diffraction reveals:

- Head-to-tail packing via C–H⋯O hydrogen bonds (e.g., C9–H9B⋯O3, 2.50 Å) stabilizes the lattice .

- The sulfonamide group adopts a planar conformation, minimizing steric clashes with adjacent aryl rings (torsion angles: O1–N1–C3–C2 = -16.7°) .

- Contradictions in solution-state vs. solid-state data (e.g., rotational freedom of methoxyphenyl groups) can be resolved by comparing shifts with crystallographic bond lengths .

Q. What experimental designs address low yield in coupling reactions involving the acetamide moiety?

- Optimization strategies include:

- Using DMAP as a catalyst in DCM under ultrasonication to accelerate amide bond formation (yield increase from 60% to 85%) .

- Replacing ethyl chloroacetate with activated esters (e.g., pentafluorophenyl esters) to reduce side reactions .

- Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:2) to isolate intermediates before degradation .

Q. How do researchers reconcile discrepancies in biological activity data across structurally similar analogs?

- Key considerations:

- Assay variability: Standardize cell lines (e.g., HCT-116 vs. MCF-7) and incubation times to reduce IC variability .

- Metabolic stability: Compare microsomal half-lives (e.g., human liver microsomes) to identify labile groups (e.g., methoxy → demethylation) .

- Solubility: Use DMSO stock concentrations ≤10 mM to avoid precipitation in aqueous buffers .

Methodological Guidelines

Protocol for scaling up synthesis while maintaining purity (>95%):

- Step 1: React 2-amino-4-methylthiazole with 4-methylbenzenesulfonyl chloride in THF (0°C → RT, 12 h).

- Step 2: Couple the sulfonamide intermediate with 3-methoxyphenylacetic acid using HATU/DIPEA in DMF (2 h, RT).

- Step 3: Purify via flash chromatography (gradient: 20% → 50% ethyl acetate in hexane) .

Q. How to design a SAR study for optimizing anti-cancer activity?

- Variables to test:

- R1: Vary the sulfonamide aryl group (e.g., 4-CF, 3-Cl) .

- R2: Replace 3-methoxyphenyl with heteroaryl (e.g., pyridinyl) .

- Assays:

- In vitro: MTT assay (48 h exposure, IC determination).

- In vivo: Xenograft models (e.g., 20 mg/kg oral dosing, 21-day study) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.